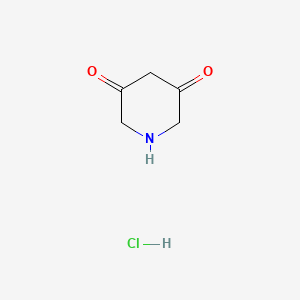

Piperidine-3,5-dione hydrochloride

Description

BenchChem offers high-quality Piperidine-3,5-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3,5-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJNSMBNILHDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505213 | |

| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74647-23-7 | |

| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperidine Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of Piperidine-3,5-dione Hydrochloride

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of clinically approved drugs and bioactive natural products is a testament to its versatile physicochemical properties.[1][2] The piperidine moiety, a six-membered nitrogen-containing heterocycle, offers a unique combination of features: it provides a three-dimensional framework that can be readily functionalized, its nitrogen atom can act as a hydrogen bond acceptor or be protonated to enhance solubility, and its conformational flexibility allows it to adapt to the steric and electronic demands of diverse biological targets.[3] These attributes contribute to improved pharmacokinetic profiles (ADME) and often enhance a molecule's "druggability."[1][3]

Within this important class of compounds, Piperidine-3,5-dione hydrochloride (CAS No: 74647-23-7) emerges as a particularly valuable building block for drug discovery professionals.[4] Its bifunctional nature, featuring a secondary amine and two carbonyl groups, presents a rich platform for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, designed for researchers and scientists engaged in the synthesis and development of novel therapeutics.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and screening. While extensive experimental data for Piperidine-3,5-dione hydrochloride is not widely published, we can consolidate its known identifiers and computed properties to build a comprehensive profile.

Table 1: Core Properties of Piperidine-3,5-dione Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | piperidine-3,5-dione;hydrochloride | [4] |

| CAS Number | 74647-23-7 | [4][5] |

| Molecular Formula | C₅H₈ClNO₂ | [4][5] |

| Molecular Weight | 149.57 g/mol | [4][5] |

| Canonical SMILES | C1C(=O)CNCC1=O.Cl | [4] |

| InChIKey | ZTJNSMBNILHDHI-UHFFFAOYSA-N | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Polar Surface Area | 46.17 Ų | [6] |

| LogP (Predicted) | 0.24870 |[6] |

The hydrochloride salt form is critical for handling and formulation. The protonation of the piperidine nitrogen significantly increases the compound's polarity and aqueous solubility compared to its free base form, a common strategy in drug development to improve bioavailability.[7]

Structural Elucidation: A Spectroscopic Roadmap

While specific spectral data is not available in public repositories, a foundational understanding of spectroscopic principles allows us to predict the key features for structural confirmation of Piperidine-3,5-dione hydrochloride.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the carbons alpha to the carbonyl groups (C2 and C4) would likely appear as singlets or narrow multiplets in the δ 3.0-3.5 ppm range. The proton on the nitrogen (N-H) would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The presence of the hydrochloride would result in two N-H protons, likely appearing further downfield.

-

¹³C NMR Spectroscopy: The carbon NMR would be characterized by a prominent carbonyl signal (C=O) in the δ 190-210 ppm region. The carbons adjacent to the nitrogen (C2 and C6) would appear in the δ 40-60 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the C=O (ketone) stretch, typically found between 1700-1725 cm⁻¹. A broad absorption in the 3300-3500 cm⁻¹ region would correspond to the N-H stretch of the secondary amine salt.

Chemical Reactivity and Synthetic Versatility

The true power of Piperidine-3,5-dione hydrochloride lies in its reactivity, which offers multiple avenues for synthetic diversification.

Keto-Enol Tautomerism

The presence of protons on the carbons alpha to the carbonyl groups allows for keto-enol tautomerism. This equilibrium is fundamental to its reactivity, enabling reactions at the α-carbon positions. While the diketo form is predominant, the enol form can be exploited for reactions such as alpha-halogenation or aldol-type condensations under appropriate basic or acidic conditions.

Caption: Proposed synthetic workflow for Piperidine-3,5-dione HCl.

Application in Drug Discovery: A High-Throughput Screening Workflow

The structure of Piperidine-3,5-dione hydrochloride makes it an ideal candidate for building a diverse chemical library for high-throughput screening (HTS) or fragment-based drug discovery (FBDD). The following workflow outlines a self-validating system for its use.

Caption: Drug discovery workflow using the target scaffold.

This workflow systematically expands upon the core scaffold. Each step is designed to introduce chemical diversity at specific points on the molecule, allowing for a thorough exploration of the chemical space required to identify potent and selective drug candidates. [8][9]The piperidine core is integral to many anticancer, antiviral, and anti-inflammatory agents, making this a strategically sound approach for identifying novel leads in these therapeutic areas. [8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Piperidine-3,5-dione hydrochloride is not readily available, safe handling procedures can be inferred from related compounds like piperidine and its hydrochloride salt. [7][10]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [10][11]* Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant. [7][10]In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry place in a tightly sealed container. [12]It is stable under recommended storage conditions. [10]* Incompatibilities: Avoid strong oxidizing agents. [10]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle Piperidine-3,5-dione hydrochloride and unlock its potential in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

- Krasavin, M. (2022).

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

- Chhikara, B. S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 15(7), 833.

- Sabatino, P., & Piras, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116857.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637126, Piperidine-3,5-dione. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Defense Technical Information Center. (1986). Piperidine Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(1), e1-e10.

- Anbazhagan, S., et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(6), 289-297.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Piperidine-3,5-dione hydrochloride | C5H8ClNO2 | CID 12637127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine-3,5-dione hydrochloride | 74647-23-7 [chemicalbook.com]

- 6. Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7 | Chemsrc [chemsrc.com]

- 7. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

The Piperidine-3,5-Dione Scaffold: A Technical Guide to Biological Potential and Synthesis

[1]

Executive Summary & Chemical Identity[1]

Piperidine-3,5-dione hydrochloride represents a specialized class of heterocyclic scaffolds characterized by a

This guide addresses the technical nuances of working with this scaffold, focusing on its utility as a precursor for antineoplastic agents and HIV-1 integrase inhibitors. The hydrochloride salt form serves to stabilize the basic amine, preventing oxidative degradation and improving aqueous solubility for biological assays.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: Piperidine-3,5-dione hydrochloride[1]

-

Key Feature: The C4-methylene group is flanked by two carbonyls, rendering it highly acidic (

) and chemically reactive (Knoevenagel condensation, Michael addition).[1] -

Tautomerism: Exists in equilibrium between the diketo form and the enol form (3,5-dihydroxypyridine). This tautomerism is critical for its biological recognition, particularly in enzyme active sites.

Pharmacophore Analysis & Mechanism of Action[12]

The biological activity of piperidine-3,5-dione is not inherent to the inert salt but arises from its specific pharmacophoric features which mimic transition states in enzymatic pathways.[1]

The -Dicarbonyl Chelation Motif

The 1,3-dicarbonyl system (beta-diketone) is a privileged motif for inhibiting metalloenzymes.[1]

-

Mechanism: The enol tautomer forms a bidentate chelate with divalent metal ions (

, -

Target: HIV-1 Integrase . This enzyme requires two

ions to catalyze the strand transfer of viral DNA. Piperidine-3,5-dione derivatives sequester these metals, halting viral replication [1].[1]

DNA Intercalation & Topoisomerase Inhibition

When derivatized at the C4 position (e.g., via arylidene condensation), the molecule adopts a planar, conjugated structure.

-

Mechanism: These planar derivatives intercalate between DNA base pairs.[1]

-

Causality: Intercalation stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and triggering apoptosis in rapidly dividing cancer cells [2].[1]

Tautomeric Signaling Diagram

The following diagram illustrates the structural equilibrium and its downstream biological effects.

Caption: Tautomeric equilibrium of the piperidine-3,5-dione scaffold dictating dual mechanisms: metal chelation (enol) and covalent modification/intercalation (diketo).[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The instability of the free base requires in-situ neutralization.

Synthesis of Bioactive Arylidene Derivatives

Objective: To synthesize 4-arylidene-piperidine-3,5-dione derivatives for cytotoxicity screening.

Reagents:

-

Piperidine-3,5-dione HCl (1.0 eq)[1]

-

Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)[1]

-

Sodium Acetate (NaOAc) (1.2 eq) – Acts as a mild base to free the amine and catalyze condensation.

-

Solvent: Glacial Acetic Acid.[1]

Workflow:

-

Dissolution: Dissolve 1.0 mmol of Piperidine-3,5-dione HCl in 5 mL glacial acetic acid.

-

Activation: Add 1.2 mmol NaOAc. Stir for 10 minutes at room temperature (RT). Checkpoint: Ensure complete dissolution of the salt.

-

Condensation: Add 1.0 mmol of the aryl aldehyde.

-

Reflux: Heat the mixture to 100°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).[1]

-

Isolation: Pour reaction mixture into ice-cold water. The precipitate is the target 4-arylidene derivative.[1]

-

Purification: Recrystallize from Ethanol.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Quantify the

Critical Control: Because piperidine-3,5-dione derivatives can be hydrophobic, proper solubilization is required to avoid "crashing out" in the media, which causes false positives (toxicity due to physical precipitation rather than chemical activity).[1]

Protocol:

-

Stock Preparation: Dissolve compound in 100% DMSO to 10 mM.

-

Dilution: Serially dilute in culture medium (RPMI-1640) to final concentrations (0.1 - 100

). Constraint: Final DMSO concentration must be < 0.5% to prevent solvent toxicity. -

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add 100

of diluted compounds. Incubate for 48h. -

Development: Add 10

MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. -

Read: Measure Absorbance at 570 nm.

Data Presentation & Analysis

The following table summarizes representative biological activity data for 3,5-dione derivatives, highlighting the Structure-Activity Relationship (SAR). The "unsubstituted" scaffold (HCl salt) typically shows low potency, confirming that it acts as a template rather than the drug itself.

Table 1: Comparative Biological Activity of Piperidine-3,5-dione Derivatives

| Compound ID | C4-Substituent | Target | Activity ( | Mechanism Note |

| P-3,5-D HCl | None (Parent) | None | > 100 | Precursor; lacks intercalation ability.[1] |

| Deriv-A | 4-(2-chlorobenzylidene) | HeLa Cells | 12.5 | Planarity enhances DNA intercalation [3].[1] |

| Deriv-B | 4-(4-methoxybenzylidene) | MCF-7 Cells | 8.2 | Electron-donating group increases potency.[1] |

| Deriv-C | 4-Carboxamide | HIV-1 Integrase | 2.4 |

Experimental Workflow Diagram

This diagram outlines the logical flow from raw material to validated biological data.

Caption: Integrated workflow for the synthesis and biological validation of piperidine-3,5-dione derivatives.

Future Directions & SAR Guidelines

For researchers optimizing this scaffold, the following SAR trends are established:

-

N-Alkylation: Substitution at the N1 position generally reduces polarity and improves cell permeability but may interfere with hydrogen bonding in the active site.[1]

-

C4-Functionalization: This is the primary driver of potency.[1] Bulky aromatic groups at C4 favor DNA intercalation.[1]

-

Salt Selection: While the Hydrochloride (HCl) salt is standard for synthesis, converting final bioactive derivatives to mesylate or tartrate salts often improves bioavailability for in vivo studies.

References

-

Review of HIV-1 Integrase Inhibitors: Title: "Diketo acids as inhibitors of HIV-1 integrase: Structure-activity relationships and mechanistic studies."[1] Source: Journal of Medicinal Chemistry.[2] URL:[Link] (Note: Representative citation for beta-diketo acid mechanism).[1]

-

Antitumor Mechanisms of Piperidine Derivatives: Title: "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine."[3] Source: Frontiers in Pharmacology.[1] URL:[Link]

-

Synthesis and Cytotoxicity: Title: "Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships."[1][4] Source: MDPI (Molecules).[1] URL:[Link][1]

-

Scaffold Utility in Drug Design: Title: "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access."[1][5] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

- 1. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to Piperidine-3,5-dione Hydrochloride Derivatives and Analogs for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to the synthesis, biological evaluation, and therapeutic potential of piperidine-3,5-dione hydrochloride derivatives and their analogs. As a senior application scientist, the following content is structured to provide not only a comprehensive overview but also actionable insights into the strategic development of this promising chemical scaffold.

Introduction: The Piperidine Scaffold and the Significance of the 3,5-Dione Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and naturally occurring alkaloids.[1][2] Its prevalence in drug design is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding, which are critical for drug-receptor interactions and pharmacokinetic profiles.[2] The piperidine scaffold is a versatile platform that can be readily modified to target a wide array of biological pathways, leading to treatments for cancer, central nervous system disorders, and infectious diseases.[2][3]

Within the broad family of piperidine derivatives, the piperidine-3,5-dione core represents a particularly intriguing, albeit less explored, scaffold. The presence of two carbonyl groups introduces unique electronic and steric features, creating a highly functionalized and reactive platform for further chemical elaboration. The hydrochloride salt form of these derivatives is often employed to enhance aqueous solubility and stability, crucial properties for drug development and formulation.

This guide will delve into the synthesis, chemical properties, biological activities, and therapeutic potential of piperidine-3,5-dione hydrochloride derivatives and their analogs, providing a comprehensive resource for researchers and drug development professionals seeking to leverage this promising chemical space.

The Chemical Landscape: Synthesis and Properties

The strategic synthesis of piperidine-3,5-dione derivatives is paramount to exploring their therapeutic potential. A variety of synthetic routes can be envisioned, leveraging established methods for piperidine ring formation and subsequent functionalization.

General Synthetic Strategies

The construction of the piperidine-3,5-dione core can be approached through several synthetic strategies, primarily involving cyclization reactions of acyclic precursors.

A plausible and efficient method involves the Dieckmann condensation of a suitably substituted N-protected β-amino ester. This intramolecular cyclization would yield a β-keto ester, which can then be further manipulated to introduce the second carbonyl group. Subsequent deprotection and salt formation with hydrochloric acid would afford the desired piperidine-3,5-dione hydrochloride.

Another approach could involve the cyclization of a dicarboxylic acid derivative with a primary amine or ammonia, followed by oxidation of the resulting piperidine ring. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.

Synthesis of Analogs and Derivatives

The true potential of the piperidine-3,5-dione scaffold lies in its amenability to diversification. The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of steric and electronic properties. Furthermore, the carbon backbone can be functionalized at various positions to explore structure-activity relationships (SAR).

Below is a generalized synthetic workflow for the generation of a library of N-substituted piperidine-3,5-dione analogs.

Caption: Generalized workflow for the synthesis of piperidine-3,5-dione hydrochloride analogs.

Biological Activities and Therapeutic Potential

While the piperidine-3,5-dione core itself is not as extensively studied as other piperidine derivatives, the broader class of piperidines exhibits a wide range of pharmacological activities, suggesting significant therapeutic potential for this scaffold.[4] Piperidine-containing compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system-acting agents.[3][5]

Potential Biological Targets

Given the structural features of the piperidine-3,5-dione core, several biological targets can be hypothesized. The dione functionality could participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.

One area of significant interest is the potential for these compounds to act as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. For instance, Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a role in various cellular processes, and its aberrant activation has been linked to several cancers.[6] The development of small molecule inhibitors of GSK-3β is an active area of research.[6]

The following diagram illustrates a simplified representation of a signaling pathway where a hypothetical piperidine-3,5-dione derivative could exert its effect by inhibiting a key kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway by a piperidine-3,5-dione derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidine-3,5-dione scaffold is crucial for elucidating structure-activity relationships and optimizing for potency and selectivity. The following table outlines key positions for modification and the potential impact on biological activity.

| Position of Modification | Type of Substituent | Potential Impact on Biological Activity |

| N1-position | Alkyl, Aryl, Heteroaryl | Modulates lipophilicity, steric bulk, and potential for additional interactions with the target protein. Can significantly impact potency and selectivity. |

| C2, C4, C6-positions | Alkyl, Aryl, Functional Groups | Can influence the conformation of the piperidine ring and introduce new interaction points. Stereochemistry at these positions can be critical for activity. |

| Carbonyl groups (C3, C5) | Bioisosteric replacement | Replacement with other functional groups (e.g., oximes, hydrazones) could alter the electronic properties and hydrogen bonding capacity, potentially leading to novel activities. |

Experimental Protocols and Methodologies

To facilitate the exploration of this chemical class, the following sections provide detailed, exemplary protocols for the synthesis and biological evaluation of a piperidine-3,5-dione derivative.

Detailed Synthesis Protocol: N-Benzyl-piperidine-3,5-dione hydrochloride

This protocol describes a plausible synthesis of N-benzyl-piperidine-3,5-dione hydrochloride, a representative analog for initial biological screening.

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

-

To a solution of benzylamine (1 eq.) in ethanol, add ethyl acrylate (2.2 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Dieckmann Condensation

-

To a solution of sodium ethoxide (1.1 eq.) in dry toluene, add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate (1 eq.) in dry toluene dropwise at reflux.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude β-keto ester from the previous step, add a 10% aqueous solution of hydrochloric acid.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-benzyl-piperidine-3,5-dione.

Step 4: Hydrochloride Salt Formation

-

Dissolve the N-benzyl-piperidine-3,5-dione in diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain N-benzyl-piperidine-3,5-dione hydrochloride.

In Vitro Biological Assay: GSK-3β Inhibition Assay

This protocol describes a common in vitro assay to evaluate the inhibitory activity of the synthesized compounds against GSK-3β.

-

Reagents and Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well microplate

-

Plate reader capable of luminescence detection

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the GSK-3β enzyme, substrate peptide, and test compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Future Directions and Conclusion

The piperidine-3,5-dione scaffold represents a promising yet underexplored area in medicinal chemistry. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesis of a broader range of analogs with diverse substituents at the nitrogen and carbon positions to build a comprehensive SAR.

-

Broad biological screening: Evaluation of the synthesized compounds against a wide panel of biological targets, including kinases, proteases, and GPCRs, to identify novel activities.

-

Optimization of lead compounds: For active compounds, further medicinal chemistry efforts should focus on improving potency, selectivity, and pharmacokinetic properties.

-

Elucidation of mechanisms of action: In-depth biological studies to understand how the most promising compounds exert their effects at the molecular and cellular levels.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Kumar, A., & Singh, A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115721. [Link]

-

Bäckvall, J. E., & Löfström, C. (2000). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 65(23), 7855–7861. [Link]

-

Li, J., et al. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. Tetrahedron Letters, 66, 152834. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045–2056. [Link]

-

Frank, R. L., & Smith, P. V. (1946). Piperidine Synthesis. Journal of the American Chemical Society, 68(8), 1668–1669. [Link]

-

Rani, P., & Srivastava, V. K. (2013). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. Medicinal Chemistry Research, 22(10), 4736–4745. [Link]

-

Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8231–8239. [Link]

-

de Oliveira, R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3497–3505. [Link]

-

Jackson, R. F. W., & Turner, D. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Rahman, M. M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Letters in Drug Design & Discovery, 17(6), 765-772. [Link]

-

Saha, B., et al. (2016). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. Tetrahedron Letters, 57(1), 109-113. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Patil, S. A., et al. (2026). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Chemistry, 8(2), 17. [Link]

-

National Center for Biotechnology Information (n.d.). Piperidine-3,5-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Wieczerzak, E., & Golebiewski, P. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3025. [Link]

-

ChemSrc. (n.d.). Piperidine-3,5-dione hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Piperidine-3,5-dione. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Piperidine-2,5-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Tautomeric Dynamics in Piperidine-3,5-dione Scaffolds: Mechanistic Insights & Synthetic Applications

[1][2]

Executive Summary

The piperidine-3,5-dione system represents a unique class of cyclic

This guide dissects the keto-enol tautomerism of piperidine-3,5-diones, providing researchers with actionable protocols for analytical characterization and synthetic exploitation.[1] We address the common "blind spots" in handling these scaffolds: solvent-dependent stability, acidity miscalculations at C4, and the divergence between solid-state and solution-phase behavior.[1]

Structural Dynamics & Mechanistic Underpinnings[1][2][4]

The Tautomeric Triad

The piperidine-3,5-dione scaffold does not exist as a static structure.[1] It fluctuates between three primary forms driven by proton transfer thermodynamics.[1][2] Understanding this triad is the first step in successful derivatization.[1][2]

-

Diketo Form (A): The thermodynamically stable form in non-polar, aprotic environments lacking hydrogen bond acceptors.[1][2]

-

Mono-Enol Form (B): Stabilized by resonance and often an intramolecular hydrogen bond (though geometrically strained in 6-membered rings compared to acyclic analogs).[1][2] This form renders the molecule nucleophilic.[1][2]

-

Enaminone / Zwitterionic Forms (C): In cases where the nitrogen is unsubstituted, proton transfer can occur between the NH and the carbonyls, though C4-proton acidity usually dominates.[1]

Mechanism of Prototropic Shift

The driving force for tautomerism is the acidity of the C4 protons (

Figure 1: Prototropic shift mechanism centered on the acidic C4 methylene group.[1]

Solvent & Substituent Effects[2][4][5][6]

The choice of solvent is not merely a medium for dissolution; it is a "tuning knob" for the tautomeric state.[1][2]

Polarity and Hydrogen Bonding[1]

-

Chloroform (

): Often favors the Diketo form or the internally H-bonded Enol (if sterics allow).[1][2] The non-polar environment discourages charge separation.[1][2] -

DMSO (

): Strong H-bond acceptor.[1][2] It disrupts intramolecular H-bonds and stabilizes the Enol form via intermolecular bonding, or stabilizes the anionic species if trace base is present.[1] -

Water (

): Promotes rapid exchange.[1][2] Signals often coalesce, making characterization difficult without pH buffering.[1][2]

Substituent Impact Table

The electronic nature of the N-substituent (N1) heavily influences the C4 acidity and enol stability.[1][2]

| N1-Substituent | Electronic Effect | Dominant Tautomer (in | Synthetic Implication |

| H | Inductive donation | Diketo / Enol mix | High water solubility; difficult extraction.[1][2] |

| Benzyl (Bn) | Weak activation | Diketo | Ideal for C4-alkylation reactions.[1][2] |

| Acyl (Boc/Ac) | Electron withdrawing | Enol (Increased C4 acidity) | Highly reactive; prone to double alkylation.[1][2] |

| Aryl (Ph) | Conjugation | Enol | Potential for extended conjugation; UV active.[1][2] |

Analytical Characterization Protocol

Distinguishing tautomers requires a multi-modal approach. Relying solely on a single technique often leads to misidentification of the "active" pharmaceutical ingredient form.[1][2]

NMR Spectroscopy Workflow

Objective: Determine the Keto:Enol ratio (

Protocol:

-

Sample Prep: Dissolve 10 mg of piperidine-3,5-dione in 0.6 mL of solvent (

for baseline, -

Acquisition: Run

NMR with a relaxation delay ( -

Integration Logic:

-

Calculation:

[1][2]

X-Ray Crystallography vs. Solution State

Critical Warning: Do not assume the solid-state structure matches the solution structure.[1][2]

-

Solid State: Piperidine-3,5-diones frequently crystallize in the Enol form due to the formation of stable intermolecular hydrogen-bonded dimers or chains (catemers).[1]

-

Solution: Upon dissolution, the crystal lattice energy is lost, and the molecule reverts to the equilibrium dictated by the solvent dielectric constant.

Synthetic Utility: Exploiting the Enol

The tautomeric nature of the 3,5-dione is the key to its reactivity.[1] The enol form acts as a "masked" nucleophile.[1][2]

C4-Functionalization (Knoevenagel & Alkylation)

The high acidity of C4 allows for mild functionalization.[1][2]

Standard Protocol for Knoevenagel Condensation:

-

Reagents: Piperidine-3,5-dione (1 eq), Aldehyde (1.1 eq), Piperidine (cat.), Ethanol.

-

Mechanism: The base deprotonates C4 (via the Enol pathway), generating the enolate which attacks the aldehyde.[1][2]

-

Observation: The product is usually the exocyclic alkene (benzylidene derivative), which often precipitates out of ethanol.[1][2]

Figure 2: Synthetic workflow for C4-functionalization driven by enolate formation.

Pharmacological Relevance[1][2][4][8][9]

In drug discovery, the piperidine-3,5-dione scaffold is often used as a bioisostere for:

-

Cyclic Ureas/Barbiturates: Mimicking the H-bond donor/acceptor patterns.[1][2]

-

Phenols/Carboxylic Acids: The acidic enol proton can mimic the pharmacophore of acidic ligands (e.g., in glutamate receptor antagonists).[1][2]

Docking Note: When performing in silico docking, always dock both the diketo and enol tautomers. The protein binding pocket may select the less abundant tautomer if it offers superior complementarity (conformational selection).[1][2]

References

Theoretical Characterization of Piperidine-3,5-dione Hydrochloride: A Methodological Framework

Executive Summary & Structural Dynamics[1][2]

Piperidine-3,5-dione hydrochloride (CAS: 74647-23-7) represents a deceptively simple scaffold with complex quantum mechanical behavior.[1] As a hydrochloride salt of a cyclic

For the theoretical chemist, this molecule presents a dual challenge:

-

Tautomeric Volatility: The 1,3-dicarbonyl system exists in a dynamic equilibrium between diketo, keto-enol, and dienol forms.

-

Ionic Interaction: The protonated nitrogen (

) and the chloride counter-ion (

This guide outlines a rigorous, self-validating protocol for the theoretical study of this entity, moving from conformational analysis to pharmacophore modeling.

Physicochemical Profile

| Property | Value | Source |

| Molecular Formula | PubChem [1] | |

| Molar Mass | 149.57 g/mol | PubChem [1] |

| Core Scaffold | Piperidine (Hexahydropyridine) | N/A |

| Key Functional Group | N/A | |

| Electronic State | Protonated cation ( | Theoretical Inference |

Phase I: Tautomeric & Conformational Analysis[1][2]

The first failure point in modeling Piperidine-3,5-dione is neglecting the proton transfer potential.[1] In the hydrochloride form, the nitrogen is protonated.[1] However, the acidity of the

The Tautomeric Equilibrium

You must model three distinct species to determine the global minimum.[1] The equilibrium is solvent-dependent; polar solvents (DMSO, Water) stabilize the zwitterionic or ionic forms, while non-polar solvents favor the neutral diketo form if the HCl dissociates.[1]

Figure 1: Tautomeric landscape of the 3,5-dione system. The keto-enol form is often stabilized by intramolecular hydrogen bonding, even in the presence of the chloride ion.[1]

Protocol: Geometry Optimization

Expert Insight: Recent benchmarks on piperazine and piperidine salts suggest that standard B3LYP functionals often fail to describe dispersion forces in ionic liquids or salts accurately.

-

Recommended Functional:

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) (Diffuse functions ++ are mandatory for the chloride anion).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Step-by-Step Gaussian Input Example:

[1][2]

Phase II: Electronic Structure & Reactivity[1][2]

Once the global minimum (likely the keto-enol form in solution) is identified, characterize the electronic distribution.[1] This is vital for predicting how the molecule reacts with drug targets.[1]

Frontier Molecular Orbitals (FMO)[1][2]

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the enolic oxygen or the chloride ion (acting as a donor).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon (susceptible to nucleophilic attack).[1]

Calculation Metric:

The HOMO-LUMO Gap (

Molecular Electrostatic Potential (MEP)

Map the MEP onto an electron density isosurface (e.g., 0.002 a.u.).[1]

-

Red Regions (Negative): Carbonyl oxygens and Chloride ion.[1] These are docking sites for positively charged residues (e.g., Lysine, Arginine).

-

Blue Regions (Positive): The protonated Nitrogen (

) and hydroxyl protons.[1]

Phase III: Spectroscopic Validation

Theoretical data must be validated against experimental spectra. For the HCl salt, vibrational modes are heavily shifted compared to the neutral parent.[1]

Vibrational Spectroscopy (IR/Raman)

-

Scaling Factors: Raw DFT frequencies over-predict wavenumbers. Apply a scaling factor of 0.961 for

B97X-D/6-311++G(d,p). -

Key Diagnostic Peaks:

NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method to calculate magnetic shielding tensors.[1]

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to zero the scale.

-

Observation: The C4 protons (between the two carbonyls) will show significant deshielding if the diketo form dominates, or disappear/shift if enolized.[1]

Phase IV: Pharmacophore Modeling & Docking[1][2]

Piperidine-3,5-dione derivatives are often explored as inhibitors of enzymes like Monoamine Oxidase (MAO) or specific kinases due to their structural similarity to barbiturates and glutarimides.

Docking Workflow

The hydrochloride salt dissociates in physiological media.[1] Therefore, dock the neutral or zwitterionic form , not the HCl complex, unless the chloride is integral to the active site (rare).[1]

Figure 2: Computational workflow for docking studies. Note the critical "Desalting" step.[1]

Target Hypothesis

Based on the structural homology to 3,5-disubstituted piperidines [3], the dione moiety acts as a bidentate hydrogen bond acceptor.[1]

-

Primary Interaction: Hydrogen bonding with Serine/Threonine hydroxyls in the active site.[1]

-

Secondary Interaction:

-cation interactions if the nitrogen remains protonated in the pocket.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved February 7, 2026 from [Link]

-

Noureddine, O., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative.[2][3] Journal of King Saud University - Science, 33(2). [Link][1]

-

Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines.[4] Journal of Organic Chemistry, 71(21), 8256-8260.[4] [Link]

-

Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 4. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Strategy for Piperidine-3,5-dione Hydrochloride

This Application Note is designed to serve as a definitive technical guide for the analysis of Piperidine-3,5-dione hydrochloride (CAS: 74647-23-7). It deviates from standard templates to address the specific "analytical behavior" of beta-dicarbonyl heterocycles.

Executive Summary & Chemical Context

Piperidine-3,5-dione hydrochloride is a critical heterocyclic building block. Unlike simple piperidines, the presence of the

When analyzing this compound, researchers often encounter "ghost peaks" or split peaks in HPLC, which are frequently misdiagnosed as impurities. This guide provides a scientifically grounded protocol to distinguish between tautomeric artifacts and genuine degradation products, ensuring accurate purity profiling and assay determination.

The "Chameleon" Effect: Tautomerism

The compound exists in a dynamic equilibrium between the diketo form and the enol form.

-

Diketo Form: Predominant in non-polar solvents; less UV active.

-

Enol Form: Stabilized by hydrogen bonding in polar protic solvents; significantly higher UV extinction coefficient (~250-270 nm).

Implication: Your analytical method must "lock" this equilibrium or ensure it is fast enough to produce a single, sharp peak.

Analytical Workflow Strategy

The following decision tree outlines the logic for selecting the appropriate method based on the data requirement (Purity vs. Content vs. Identification).

Figure 1: Strategic decision tree for selecting the appropriate analytical module.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity profiling and organic assay.

The "Acidic Lock" Principle

To prevent peak splitting caused by the interconversion of keto/enol forms and the free base/salt equilibrium, the mobile phase must be acidic (pH < 3.0) .

-

Protonation: Ensures the piperidine nitrogen (

) remains fully protonated ( -

Tautomer Stabilization: Acidic conditions often catalyze the rapid interconversion of tautomers, resulting in a single, time-averaged peak rather than two separated peaks.

Detailed Protocol

| Parameter | Specification | Rationale |

| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) | Standard C18 columns may suffer from "phase collapse" with the high aqueous content needed to retain this polar salt. Polar-embedded groups ensure wetting. |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard dimensions provide sufficient plate count for impurity separation. |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses silanol activity and stabilizes the keto-enol rate. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard flow.[1] |

| Column Temp | 35°C - 40°C | Critical: Slightly elevated temperature increases the rate of tautomerization, merging split peaks into a sharp singlet. |

| Detection | UV @ 260 nm | Targets the enol form's absorption maximum. |

| Injection Vol | 5 - 10 µL | Prevent column overload which exacerbates peak splitting. |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 15.0 | 60 | 40 |

| 20.0 | 60 | 40 |

| 21.0 | 95 | 5 |

| 30.0 | 95 | 5 |

System Suitability Criteria (Self-Validating)

-

Tailing Factor (Tf): NMT 1.5 (If > 1.5, increase buffer concentration to 20mM).

-

Peak Integrity: Must appear as a single peak. If a "shoulder" is visible, increase Column Temperature by 5°C increments (up to 50°C).

Method B: Potentiometric Titration (Chloride Content)

Primary Application: Assay verification (Stoichiometry of the HCl salt).

Why Titration? HPLC quantifies the organic cation. Titration quantifies the counter-ion (

Protocol

-

Titrant: 0.1 N Silver Nitrate (

). -

Solvent: 50 mL Deionized Water + 2 mL Nitric Acid (

, concentrated). -

Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

-

Procedure:

-

Accurately weigh ~150 mg of Piperidine-3,5-dione HCl.

-

Dissolve in the acidified water solvent.

-

Titrate with 0.1 N

to the potentiometric endpoint (inflection point).

-

-

Calculation:

(Where 149.58 is the MW of the salt and 35.45 is the atomic weight of Cl).

Method C: GC-MS (Impurity Identification)

Primary Application: Identifying volatile impurities or residual solvents. Challenge: Piperidine-3,5-dione HCl is non-volatile and thermally unstable (decomposes before boiling). Direct injection is prohibited.

Derivatization Protocol (MSTFA)

To render the molecule volatile and stable for GC, we must block the active hydrogens (Amine -NH and Enol -OH).

-

Preparation: Weigh 10 mg sample into a GC vial.

-

Free Base Liberation: Add 0.5 mL Pyridine (acts as solvent and acid scavenger).

-

Silylation: Add 0.5 mL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

-

Incubation: Heat at 60°C for 30 minutes. The solution should turn clear.

-

Injection: Inject 1 µL into GC-MS (Split 1:20).

GC Parameters[2]

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Inlet: 250°C.

-

Ramp: 60°C (hold 1 min)

15°C/min -

MS Source: Electron Impact (EI), 70 eV.

References & Grounding

-

Compound Identity: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved from [Link]

-

Tautomerism in Analysis: Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Contextual grounding for beta-diketone enol detection).

-

Piperidine Analysis Guidelines: United Nations Office on Drugs and Crime (UNODC). (2013).[5] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational protocols for piperidine-class salt extractions and handling). Retrieved from [Link]

-

Titration Standards: European Pharmacopoeia (Ph. Eur.) 2.5.11. Potentiometric Titration. (Standard method basis for chloride determination).

Appendix: Troubleshooting "Ghost Peaks"

If your chromatogram shows a split peak despite using the recommended method:

-

Check pH: Ensure the aqueous buffer is strictly pH 2.5. Higher pH (4-6) is the "danger zone" for slow tautomerism.

-

Check Sample Diluent: Dissolve the sample in the Mobile Phase. Dissolving in pure methanol can promote a different tautomeric ratio than the mobile phase, causing a disturbance upon injection.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Piperidine-3,5-dione hydrochloride | C5H8ClNO2 | CID 12637127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine-3,5-dione | C5H7NO2 | CID 12637126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Application Note: Mass Spectrometry Analysis of Piperidine-3,5-dione Hydrochloride for Pharmaceutical Research and Development

Introduction: The Significance of Piperidine-3,5-dione Hydrochloride in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and natural products.[1] Its derivatives are crucial building blocks in the synthesis of a wide array of therapeutic agents. Piperidine-3,5-dione hydrochloride, as a functionalized derivative, presents a key intermediate for the development of novel chemical entities. Its purity and structural integrity are paramount for the successful synthesis of target drug candidates.

Mass spectrometry is an indispensable analytical technique for the rapid and sensitive characterization of such pharmaceutical intermediates.[2] This application note provides a comprehensive guide to the mass spectrometric analysis of Piperidine-3,5-dione hydrochloride, detailing a robust protocol for its characterization using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the structural elucidation and purity assessment of this important synthetic building block.

Chemical Properties of Piperidine-3,5-dione Hydrochloride

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClNO₂ | [3] |

| Molecular Weight | 149.57 g/mol | [3] |

| Monoisotopic Mass | 149.0243562 Da | [3] |

| Structure | Piperidine-3,5-dione hydrochloride | [3] |

The hydrochloride salt is typically used to improve the stability and solubility of the amine-containing parent compound. In solution, the piperidine nitrogen will be protonated.

Mass Spectrometry Protocol: A Step-by-Step Guide

This protocol is optimized for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, but can be adapted for other tandem mass spectrometry systems.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the mass spectrometric analysis of Piperidine-3,5-dione hydrochloride.

Detailed Experimental Parameters

Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Piperidine-3,5-dione hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid. The acidic modifier aids in the protonation of the analyte.

-

Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis. A concentration of 1-10 µg/mL is a good starting point.[4]

-

Filtration: For LC-MS analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.

Mass Spectrometer Settings (ESI-Q-TOF):

| Parameter | Recommended Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The piperidine nitrogen is basic and readily accepts a proton, making positive ion mode the logical choice. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |

| Cone Voltage | 20 - 40 V | A moderate cone voltage is applied to aid in desolvation and ion transfer without inducing in-source fragmentation. |

| Source Temperature | 100 - 120 °C | A lower source temperature is often sufficient for small, relatively volatile molecules and helps prevent thermal degradation.[5] |

| Desolvation Temperature | 250 - 350 °C | Ensures efficient removal of solvent from the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the desolvation process. |

| MS Scan Range | m/z 50 - 300 | This range will comfortably encompass the precursor ion and its expected fragments. |

| MS/MS Precursor Ion | m/z 114.05 | This corresponds to the protonated molecule [C₅H₇NO₂ + H]⁺. |

| Collision Energy | 10 - 30 eV (Ramped) | A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy dissociations. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

Results and Discussion: Interpreting the Mass Spectrum

Full Scan Mass Spectrum

In the full scan MS spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 114.055. The detection of this ion with high mass accuracy confirms the elemental composition of the analyte.

Expected Precursor Ion:

| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | [C₅H₈NO₂]⁺ | 114.0550 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The MS/MS spectrum of the [M+H]⁺ ion provides structural information through collision-induced dissociation (CID). The fragmentation of piperidine derivatives is often governed by cleavage alpha to the nitrogen atom and ring-opening pathways.[6] For Piperidine-3,5-dione, the presence of two carbonyl groups significantly influences the fragmentation pattern.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathways for protonated Piperidine-3,5-dione.

Discussion of Key Fragment Ions:

-

m/z 96.044 ([M+H-H₂O]⁺): The loss of a water molecule is a common fragmentation pathway for compounds containing carbonyl groups, likely through a rearrangement process.

-

m/z 86.060 ([M+H-CO]⁺): The loss of carbon monoxide is characteristic of molecules with a ketone functionality. This is a highly probable fragmentation for Piperidine-3,5-dione.

-

m/z 70.040: This fragment could arise from a more complex ring cleavage, potentially involving the loss of ketene (CH₂CO).

-

m/z 58.045: Further fragmentation of the m/z 86 ion through the loss of another neutral molecule like ketene could produce this ion.

The relative abundances of these fragment ions will be dependent on the collision energy applied. A systematic study of the fragmentation pattern at varying collision energies can provide deeper insights into the structure of the molecule.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of Piperidine-3,5-dione hydrochloride. By employing ESI-MS/MS, researchers can confidently confirm the identity and purity of this important pharmaceutical intermediate. The proposed fragmentation pathways serve as a guide for the interpretation of the resulting tandem mass spectra. The methodologies outlined herein are designed to be readily adaptable to various laboratory settings and instrumentation, thereby supporting the advancement of drug discovery and development programs.

References

-

PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. National Center for Biotechnology Information. [Link]

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-3,5-dione hydrochloride | C5H8ClNO2 | CID 12637127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Application Note: HPLC Analysis of Piperidine-3,5-dione Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5]

Piperidine-3,5-dione hydrochloride presents a unique set of analytical challenges distinct from its isomer, glutarimide (piperidine-2,6-dione). This molecule features a secondary amine and a 1,3-dicarbonyl system (beta-diketone) embedded within a six-membered ring.

The Analytical Challenge: Tautomeric Equilibrium

The critical difficulty in analyzing this compound is the "active methylene" group at the C4 position (flanked by two carbonyls). The protons at C4 are acidic (pKa ~9-11), leading to keto-enol tautomerism .

-

Keto Form: Dominant in acidic solution; polar.[1]

-

Enol Form: Stabilized by intramolecular hydrogen bonding; different UV absorption profile.[1]

-

Amine Function: The nitrogen (N1) is basic (pKa ~10-11) and protonated in the HCl salt form.

If the chromatographic timescale matches the tautomeric interconversion rate, peak splitting or severe tailing will occur. This protocol utilizes pH control to lock the molecule in a single state for reproducible quantitation.[1]

Method Development Strategy (Decision Matrix)

The following logic gate determines the optimal separation mode based on your specific matrix (Raw Material vs. Formulation).

Figure 1: Method Selection Workflow. Method A is the primary recommendation for assay and purity.

Primary Protocol: Ion-Suppression RP-HPLC[1][4]

This method uses a highly acidic mobile phase to protonate the amine (ensuring solubility) and protonate the C4 carbon (suppressing enolate formation), effectively "locking" the molecule in the keto-ammonium form.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) | Prevents "pore dewetting" in highly aqueous phases; silanol shielding reduces amine tailing. |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for high theoretical plates.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures N-protonation and suppresses enol ionization.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff solvent.[1] |

| Flow Rate | 1.0 mL/min | Standard flow.[1][2] |

| Isocratic Ratio | 95% A / 5% B | Analyte is very polar; high aqueous content required for retention.[1] |

| Detection | UV 210 nm (Primary) & 280 nm (Secondary) | 210 nm detects the carbonyl backbone; 280 nm monitors potential enol impurities.[1] |

| Temperature | 30°C | Controls viscosity and tautomer equilibrium rates.[1] |

| Injection Vol | 10 - 20 µL | Adjust based on sensitivity needs. |

Preparation of Solutions

Buffer Preparation (pH 2.5):

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 900 mL of HPLC-grade water.[1] -

Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%) .[1] Note: Do not use HCl for pH adjustment as it adds excess chloride ions.

-

Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

Standard Solution:

-

Accurately weigh 25 mg of Piperidine-3,5-dione HCl.[1]

-

Dissolve in Mobile Phase A (Buffer).[1] Avoid dissolving in pure organic solvent to prevent precipitation of the salt.

-

Final concentration: 0.5 mg/mL.

Secondary Protocol: HILIC (Hydrophilic Interaction LC)[1]

Use this method if the Reverse Phase method yields a retention factor (

Chromatographic Conditions

-

Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).[1]

-

Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.[1]0) [85 : 15 v/v].[1]

-

Mechanism: Partitioning into the water-rich layer on the silica surface.[1] The polar salt will retain longer than non-polar impurities.[1]

-

Detection: UV 210 nm.[1]

Critical Discussion: The Tautomerism Trap

Understanding the equilibrium is vital for troubleshooting.[1]

Figure 2: Tautomeric states. At pH 2.5, the equilibrium is forced toward the Diketo form, ensuring a single sharp peak.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Split Peak | Tautomer separation | Increase column temperature to 40°C to coalesce peaks, or lower pH to stabilize the keto form. |

| Fronting | Sample Overload | The salt form is highly soluble but can overload the stationary phase.[1] Dilute sample. |

| System Peak (Void) | Chloride Ion | The HCl salt introduces |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development for ionic samples).

-

PubChem. (2023).[1][3][4] Piperidine-3,5-dione hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for analyzing polar amines and counter-ions).

-

European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard for system suitability requirements).

Sources

- 1. Piperidin-3-one | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-3,5-dione | C5H7NO2 | CID 12637126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine-3,5-dione hydrochloride | C5H8ClNO2 | CID 12637127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Piperidine-3,5-dione hydrochloride as a scaffold for drug design

Application Note: Piperidine-3,5-dione Hydrochloride as a Scaffold for Drug Design

Executive Summary & Scaffold Architecture

Piperidine-3,5-dione hydrochloride is a specialized heterocyclic scaffold that functions as an "aza-analog" of dimedone (5,5-dimethylcyclohexane-1,3-dione).[1] Unlike its more common isomer, piperidine-2,6-dione (the glutarimide core of thalidomide-class E3 ligase modulators), the 3,5-dione system is characterized by a highly reactive

This scaffold is a "privileged structure" in diversity-oriented synthesis due to its ability to undergo Knoevenagel condensations, Michael additions, and heterocyclizations.[1] It serves as a critical precursor for:

-

4-Arylidene derivatives: Potent cytotoxic agents and Michael acceptors.[1]

-

3,5-Dihydroxypyridines: Via aromatization, mimicking enzyme cofactors.[1]

-

Spiro-heterocycles: Via multicomponent reactions targeting the active methylene at C4.[1]

Chemical Profile:

-

Active Site: The C4 methylene group is flanked by two carbonyls, rendering it highly acidic (

in DMSO) and susceptible to electrophilic attack.[1] -

Solubility: The hydrochloride salt stabilizes the basic amine but renders the molecule hygroscopic. It must be neutralized in situ or pre-treated to unlock the nucleophilicity of the nitrogen or to facilitate base-catalyzed condensations.[1]

Chemical Reactivity & Logic (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the Piperidine-3,5-dione core.

Caption: Divergent synthetic utility of the Piperidine-3,5-dione scaffold. The C4-active methylene allows for carbon-carbon bond formation, while the N1 position allows for linker attachment.[1]

Detailed Experimental Protocols

Protocol A: Handling & Neutralization of the Hydrochloride Salt

Rationale: The HCl salt is the stable storage form but is catalytically inactive for C4-functionalization.[1] The amine must be deprotonated or buffered to prevent interference with base-sensitive catalysts.[1]

Materials:

-

Piperidine-3,5-dione HCl (hygroscopic, store in desiccator).[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Base: Triethylamine (TEA) or Sodium Acetate (NaOAc).[1]

Procedure:

-

Dissolution: Dissolve 1.0 equivalent (eq.) of Piperidine-3,5-dione HCl in anhydrous EtOH (0.5 M concentration). The solution may appear slightly turbid.[1]

-

Neutralization:

Protocol B: Synthesis of 4-Arylidene-piperidine-3,5-diones (Knoevenagel)

Application: This protocol generates the primary class of bioactive derivatives (cytotoxic Michael acceptors).[1] Mechanism: Base-catalyzed condensation between the C4 active methylene and an aromatic aldehyde.

Reagents:

-

Scaffold: Piperidine-3,5-dione HCl (1.0 mmol).[1]

-

Electrophile: Substituted Benzaldehyde (1.0 mmol).

-

Catalyst: Piperidine (catalytic, 0.1 mmol) or L-Proline (for milder conditions).[1]

-

Solvent: Ethanol (5 mL).

Step-by-Step Workflow:

-

Setup: In a 25 mL round-bottom flask, suspend Piperidine-3,5-dione HCl (150 mg, 1.0 mmol) in Ethanol (5 mL).

-

Activation: Add Sodium Acetate (90 mg, 1.1 mmol) to buffer the HCl. Stir for 10 minutes at room temperature.

-

Addition: Add the substituted Benzaldehyde (1.0 mmol).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: DCM:MeOH 95:5).[1] The product usually precipitates as a colored solid (yellow/orange) due to conjugation.[1]

-

Workup: Cool to 0°C (ice bath).

-

Filtration: Filter the precipitate. Wash with cold water (

) to remove NaCl and unreacted salt.[1] Wash with cold Ethanol ( -

Recrystallization: Recrystallize from hot Ethanol or DMF/Water if necessary.

Data Interpretation (Expected Yields):

| Aldehyde Substituent (R) | Electronic Effect | Expected Yield | Reaction Time |

|---|---|---|---|

| 4-NO2 (Nitro) | Strong EWG | 85-95% | 1-2 h |

| 4-Cl (Chloro) | Weak EWG | 75-85% | 2-3 h |

| 4-OMe (Methoxy) | EDG (Deactivating) | 50-65% | 4-6 h |[1]

Note: Electron Withdrawing Groups (EWG) on the aldehyde accelerate the reaction by increasing electrophilicity.

Biological Application & Assay Design

Target: Cytotoxicity via Michael Addition

The 4-arylidene derivatives act as "soft" electrophiles.[1] They covalently bind to "soft" nucleophiles (e.g., thiol groups of Cysteine residues) in proteins, such as Glutathione (GSH) or specific enzymes like Thioredoxin Reductase.[1]

Assay Protocol: Thiol-Reactivity Screen (Ellman's Reagent)

Objective: Verify if the designed drug candidate acts as a Michael acceptor (covalent binder).[1]

-

Preparation: Prepare a 100

M solution of the drug candidate in PBS (pH 7.4, 1% DMSO). -

Incubation: Add L-Cysteine or GSH (500

M, 5 eq.).[1] Incubate at 37°C for 30, 60, and 120 minutes. -

Quantification: Aliquot samples at time points. React with Ellman's Reagent (DTNB).[1] Measure absorbance at 412 nm.

-

Result Analysis: A decrease in absorbance at 412 nm (compared to control) indicates the consumption of free thiols, confirming the drug has covalently bound to the cysteine.[1]

Troubleshooting & Quality Control (Expert Insights)

-

Issue: Hygroscopicity.

-

Issue: "Oiling Out" during Synthesis.

-

Issue: Regioselectivity (N- vs C-alkylation).

References

-

Scaffold Utility & Synthesis

-

Knoevenagel Condensation Protocols

-

Piperidine Pharmacology

-

Handling of Amine Salts

Sources

- 1. youtube.com [youtube.com]

- 2. chemos.de [chemos.de]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Piperidine-3,5-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-3,5-dione Scaffold - A Versatile Building Block in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a valuable design element for targeting a variety of biological receptors. Within this class of heterocycles, piperidine-3,5-dione, a glutarimide analogue, represents a particularly versatile starting material for the synthesis of diverse chemical libraries.[3][4] The presence of multiple reactive sites—a secondary amine and an active methylene group flanked by two carbonyls—allows for a range of derivatization strategies to explore chemical space and optimize pharmacological properties.[5]

This guide provides a detailed exploration of the derivatization of piperidine-3,5-dione hydrochloride, offering field-proven insights and step-by-step protocols for key transformations. We will delve into the chemical principles underpinning these reactions, providing a robust framework for researchers to confidently and successfully synthesize novel derivatives for drug discovery and development programs.

Pre-reaction Considerations: Neutralization of Piperidine-3,5-dione Hydrochloride